N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27Cl2N3O4S and its molecular weight is 524.46. The purity is usually 95%.
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Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride, commonly referred to by its chemical structure, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C24H27Cl2N3O4S
- Molecular Weight : 524.46 g/mol
- CAS Number : 1217004-99-3
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-4-methylbenzothiazole with morpholine derivatives and subsequent cyclization to form the dioxine structure. The synthetic routes often include multiple steps that ensure the formation of the desired biological active moiety.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzothiazole derivatives have been tested against various cancer cell lines such as HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer) using MTT assays. The results indicated that these compounds can induce cytotoxic effects in a dose-dependent manner.
The proposed mechanism of action for benzothiazole derivatives involves:
- DNA Intercalation : The compound may intercalate within DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.
Further studies are required to elucidate the exact molecular targets and pathways influenced by this compound.
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promising antimicrobial activities against various pathogens. For example:
- Bacterial Inhibition : Compounds similar to the target compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antitumor Effects : A study published in MDPI evaluated a series of benzothiazole derivatives for their antitumor activity across different assay formats (2D vs. 3D). The results indicated that compounds with chloro substitutions exhibited enhanced antiproliferative effects in 2D assays compared to 3D conditions, highlighting the importance of structural modifications in enhancing biological activity .
- Evaluation of Antimicrobial Properties : Research conducted on various benzothiazole derivatives showed significant antibacterial activity against common pathogens. The study emphasized the role of substituents in modulating the efficacy of these compounds against bacterial strains .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S.ClH/c1-16-17(25)7-8-21-22(16)26-24(33-21)28(10-4-9-27-11-13-30-14-12-27)23(29)20-15-31-18-5-2-3-6-19(18)32-20;/h2-3,5-8,20H,4,9-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEOKEHEKDEXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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